![molecular formula C14H16N4O4 B13988865 N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea CAS No. 72676-67-6](/img/structure/B13988865.png)
N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitrosourea group, which is often associated with alkylating agents used in chemotherapy. The presence of the 2,5-dioxopyrrolidinyl moiety adds to its chemical complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea typically involves multiple steps One common method starts with the preparation of the 2,5-dioxopyrrolidinyl intermediate This intermediate is then reacted with an appropriate phenyl derivative under controlled conditions to introduce the phenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group to amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosourea groups into molecules.
Biology: Studied for its potential effects on cellular processes and its ability to modify biomolecules.
Medicine: Investigated for its potential as an alkylating agent in chemotherapy, targeting cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea involves its ability to act as an alkylating agent. The nitrosourea group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This action is particularly useful in targeting rapidly dividing cancer cells. The compound’s molecular targets include DNA bases, and its pathways involve the formation of DNA adducts and subsequent cellular responses to DNA damage.
類似化合物との比較
Similar Compounds
- N-methyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea
- N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-methylurea
- N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosoacetamide
Uniqueness
N-ethyl-N’-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable DNA adducts and its potential use in chemotherapy distinguish it from other similar compounds.
特性
CAS番号 |
72676-67-6 |
|---|---|
分子式 |
C14H16N4O4 |
分子量 |
304.30 g/mol |
IUPAC名 |
1-ethyl-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea |
InChI |
InChI=1S/C14H16N4O4/c1-3-18(16-22)14(21)15-10-6-4-9(5-7-10)11-8-12(19)17(2)13(11)20/h4-7,11H,3,8H2,1-2H3,(H,15,21) |
InChIキー |
JJXWSLWHJYRYLD-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)NC1=CC=C(C=C1)C2CC(=O)N(C2=O)C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


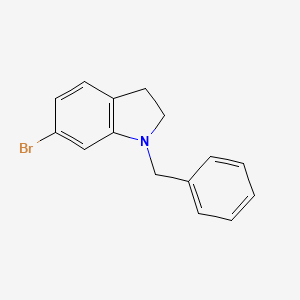
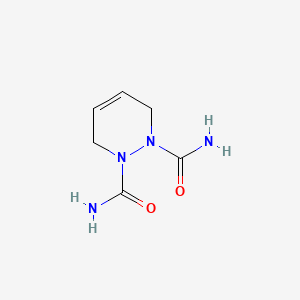

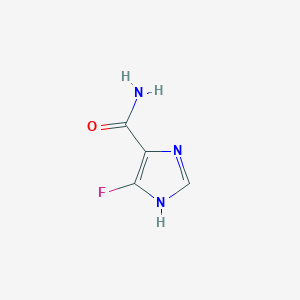
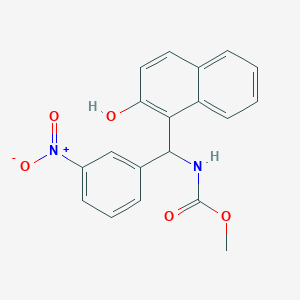
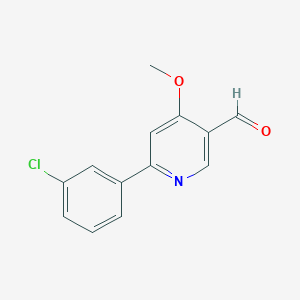
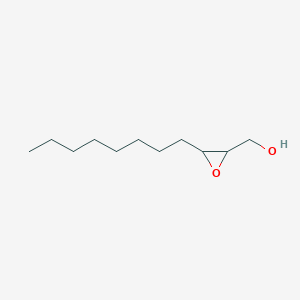
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
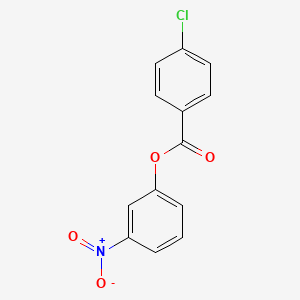
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)

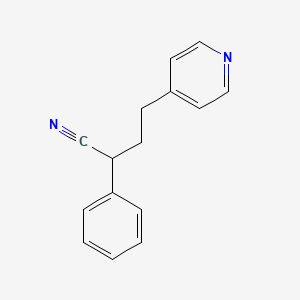
![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
